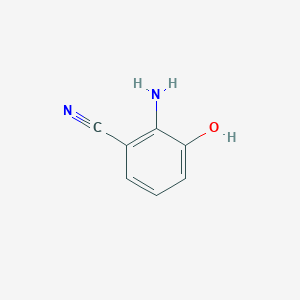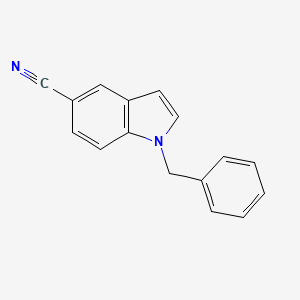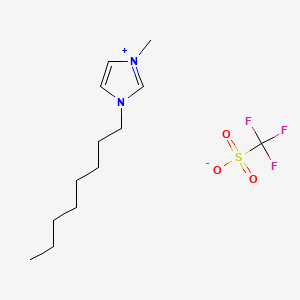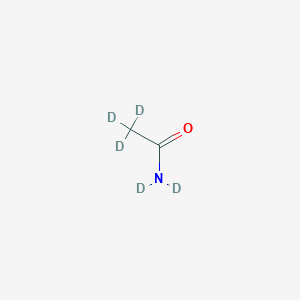
(2-溴-6-氟-3-丙氧基苯基)硼酸
货号 B1284272
CAS 编号:
849052-20-6
分子量: 276.9 g/mol
InChI 键: AIRJDYNENADRSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H11BBrFO3 . It is a solid substance and is often used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” can be represented by the SMILES string: B(C1=C(C=CC(=C1Br)OCCC)F)(O)O . This indicates that the molecule contains a boron atom (B) attached to a phenyl ring (C1=C(C=CC(=C1Br)OCCC)F), which is substituted with a bromo group (Br), a fluoro group (F), and a propoxy group (OCCC).Physical And Chemical Properties Analysis
“(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid” is a solid substance with a melting point of 83-88°C . Its molecular weight is 276.90 . Other physical and chemical properties such as its density, boiling point, and flash point are not documented in the available literature.科学研究应用
- Boronic acids are frequently used as reagents in organic synthesis. They can participate in various types of reactions, including coupling reactions like the Suzuki-Miyaura reaction .
- In these reactions, boronic acids can be used to couple with various types of organic compounds, forming new carbon-carbon bonds. This is a key step in the synthesis of many complex organic molecules .
- Boronic acids can form covalent bonds with various types of materials, allowing them to be used as functional groups in the design of new materials .
- For example, they can be used to modify the surface properties of materials, or to create new types of polymers with unique properties .
- Boronic acids are also important in medicinal chemistry, where they can be used as building blocks in the synthesis of various types of drugs .
- For example, they can be used to create compounds with specific biological activities, such as enzyme inhibitors .
- Boronic acids can bind to various types of molecules, including sugars and other carbohydrates. This makes them useful in analytical chemistry, where they can be used as sensors for these types of molecules .
- For example, they can be used in the design of sensors for glucose, which is important in the management of diabetes .
- In biochemistry, boronic acids can be used to study various types of biological processes .
- For example, they can be used to study the function of enzymes, or to investigate the role of carbohydrates in biological systems .
Organic Synthesis
Materials Science
Medicinal Chemistry
Analytical Chemistry
Biochemistry
Pharmaceuticals
Preparation of Phenylboronic Catechol Esters
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
Site-Selective Suzuki-Miyaura Arylation Reactions
Rh-Catalyzed Enantioselective Addition Reactions
属性
IUPAC Name |
(2-bromo-6-fluoro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4,13-14H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJDYNENADRSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584581 |
Source


|
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
CAS RN |
849052-20-6 |
Source


|
| Record name | B-(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-(Isocyanatomethyl)thiophene
71189-20-3
5-Bromo-1H-indazol-7-amine
316810-86-3
(5-Bromopyridin-2-yl)(phenyl)methanone
206357-52-0














